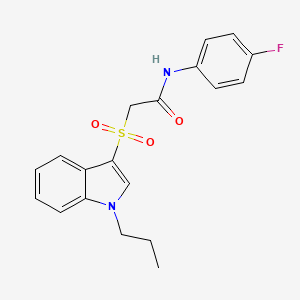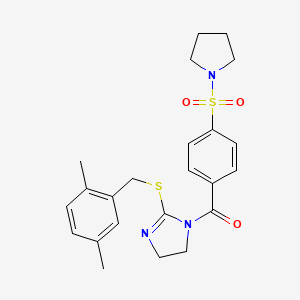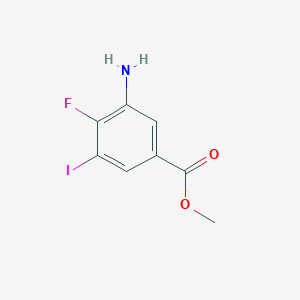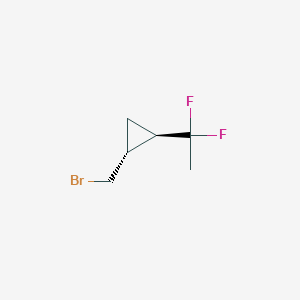![molecular formula C26H25N5O3 B2722898 3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine CAS No. 405901-54-4](/img/structure/B2722898.png)
3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a propyl group, two methoxyphenyl groups, and a furo[2,3-d]pyrimidin-4(3H)-imine group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the imidazole ring can participate in various reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Antiprotozoal Agents
Compounds structurally related to imidazole and pyrimidine have been extensively studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Fluorescence Properties for Biomarkers and Sensors
Imidazo[1,2-a]pyrimidines, synthesized via copper oxide nanoparticle catalyzed A3 coupling, have shown promising optical properties, including the ability to act as fluorescent sensors for zinc ion. This property is crucial for developing new biomarkers and photochemical sensors, with specific compounds demonstrating detection limits significantly lower than the maximum allowable zinc concentration in drinking water by WHO standards (Rawat et al., 2018).
Chemical Detoxification Applications
Selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine have been investigated for their potential in chemical detoxification, particularly against mercury(II) chloride (HgCl2) toxicity. These compounds have shown capability in deprotecting and reacting with HgCl2, forming complexes that decompose to give HgSe, suggesting their utility in treating HgCl2-induced toxicity (Sharma et al., 2018).
Anticancer Research
Selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their efficacy against breast cancer cells. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, marking them as potential candidates for breast cancer chemotherapy (Almeida et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-32-20-8-4-18(5-9-20)22-23-25(27)31(14-3-13-30-15-12-28-16-30)17-29-26(23)34-24(22)19-6-10-21(33-2)11-7-19/h4-12,15-17,27H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCILBWPJJYBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CCCN4C=CN=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)
![Tert-butyl 3-[(4-carbamoylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2722816.png)



![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)
![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)